D-Proline Methyl Ester Hydrochloride

Chiroptical characterization Enantiomeric purity verification Chiral quality control

D-Proline methyl ester hydrochloride (CAS 65365-28-8) is the enantiomerically pure (2R)-configured hydrochloride salt of the methyl ester of the non-proteinogenic amino acid D-proline. With molecular formula C₆H₁₂ClNO₂ and molecular weight 165.62 g·mol⁻¹, it exists as a white to off-white crystalline solid with a melting point of 69–76 °C and a specific optical rotation [α]²⁰D of +30.0 to +35.0° (c=1, H₂O).

Molecular Formula C6H12ClNO2
Molecular Weight 129,16*36,45 g/mole
CAS No. 65365-28-8
Cat. No. B555523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Proline Methyl Ester Hydrochloride
CAS65365-28-8
Synonyms65365-28-8; D-ProlineMethylEsterHydrochloride; (R)-methylpyrrolidine-2-carboxylatehydrochloride; H-D-Pro-OMe.HCl; UNII-C15EPU1M46; C15EPU1M46; (R)-prolinemethylesterhydrochloride; H-D-PRO-OMEHCL; PubChem10888; KSC490A2R; SCHEMBL1223341; MethylD-prolinatehydrochloride; CTK3J0028; HQEIPVHJHZTMDP-NUBCRITNSA-N; MolPort-003-983-065; ACT08555; Methylprolinehydrochloride,(R)-; ANW-35035; MFCD00083685; AKOS015924160; AM82197; D-Proline,methylester,hydrochloride; RTR-037401; MethylD-prolinatehydrochloride(1:1); AK-81261
Molecular FormulaC6H12ClNO2
Molecular Weight129,16*36,45 g/mole
Structural Identifiers
SMILESCOC(=O)C1CCC[NH2+]1.[Cl-]
InChIInChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1
InChIKeyHQEIPVHJHZTMDP-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Proline Methyl Ester Hydrochloride (CAS 65365-28-8): Chiral Building Block for Enantioselective Synthesis and Peptide Engineering


D-Proline methyl ester hydrochloride (CAS 65365-28-8) is the enantiomerically pure (2R)-configured hydrochloride salt of the methyl ester of the non-proteinogenic amino acid D-proline. With molecular formula C₆H₁₂ClNO₂ and molecular weight 165.62 g·mol⁻¹, it exists as a white to off-white crystalline solid with a melting point of 69–76 °C and a specific optical rotation [α]²⁰D of +30.0 to +35.0° (c=1, H₂O) . As the D-enantiomer counterpart to the widely used L-proline methyl ester hydrochloride (CAS 2133-40-6), this compound provides access to the mirror-image stereochemical space essential in asymmetric synthesis, chiral drug intermediate production, and peptide engineering where incorporation of D-amino acid residues confers enhanced proteolytic stability and altered biological activity [1].

Why D-Proline Methyl Ester Hydrochloride Cannot Be Replaced by Its L-Enantiomer or Racemic Mixture in Stereochemically Critical Applications


The stereochemistry at the proline C-2 position dictates the three-dimensional orientation of all downstream chiral centers in synthetic sequences. Substituting D-proline methyl ester hydrochloride with its L-enantiomer (CAS 2133-40-6) or the racemic DL-mixture (CAS 79397-50-5) is not chemically equivalent: the D- and L-enantiomers exhibit opposite specific rotations (+32° vs. −31.5° respectively, c=1 in H₂O) and produce the opposite enantiomeric series in asymmetric transformations . The racemic DL-mixture, with its markedly higher melting point (101–108 °C) and zero optical rotation, cannot serve as a stereochemically defined building block and would yield inseparable mixtures of diastereomers in peptide synthesis . Moreover, the hydrochloride salt form (CAS 65365-28-8) provides a water-soluble, crystalline solid with defined stoichiometry, whereas the corresponding free base methyl ester (CAS 43041-12-9) is a liquid with different solubility and stability profiles, making direct substitution impractical in solid-phase peptide synthesis and other aqueous-compatible workflows . These physicochemical and stereochemical distinctions mandate precise CAS-number-level specification during procurement to ensure experimental reproducibility and regulatory compliance in pharmaceutical intermediate manufacturing.

Quantitative Comparative Evidence for D-Proline Methyl Ester Hydrochloride (65365-28-8) Versus Closest Analogs


Specific Optical Rotation: Enantiomeric Differentiation Between D-Proline Methyl Ester HCl and L-Proline Methyl Ester HCl

D-Proline methyl ester hydrochloride exhibits a specific optical rotation [α]²⁰D of +30.0 to +35.0° (c=1, H₂O), with a reference value of +32.0° . Its L-enantiomer (CAS 2133-40-6) shows [α]²⁰D of −30.0 to −33.0° (c=1, H₂O), with a reference value of −31.5° . The racemic DL-mixture (CAS 79397-50-5) displays [α]³⁰D = 0° (c=1 in EtOH) . The magnitude of rotation is nearly identical in absolute terms (|32.0°| vs. |31.5°|) but opposite in sign, confirming enantiomeric relationship and providing a robust, instrumentally accessible quality control parameter for identity confirmation.

Chiroptical characterization Enantiomeric purity verification Chiral quality control

Melting Point Differentiation: Enantiopure D-Proline Methyl Ester HCl vs. Racemic DL-Mixture

Enantiopure D-proline methyl ester hydrochloride melts at 70.0–76.0 °C (reference value 73 °C) , broadly comparable to the L-enantiomer (69.0–75.0 °C, reference 73 °C) . However, the racemic DL-proline methyl ester hydrochloride exhibits a dramatically higher melting point of 101–108 °C . This ~30 °C elevation in the racemate's melting point is a well-established phenomenon for conglomerate-forming chiral compounds and provides a definitive, instrument-free test to distinguish enantiopure material from inadvertent racemic contamination.

Thermodynamic purity Solid-state characterization Polymorph screening

Chromatographic Purity and Enantiomeric Excess: D-Proline Methyl Ester HCl vs. L-Proline Methyl Ester HCl Counter-Enantiomer Specifications

Commercially available D-proline methyl ester hydrochloride is routinely supplied with HPLC purity ≥99% . For the L-enantiomer counterpart, multiple supplier specifications explicitly limit the D-enantiomer contaminant to <0.5% (i.e., enantiomeric excess ≥99%) . This reciprocal specification demonstrates the practical availability of both enantiomers at pharmaceutically relevant enantiomeric purity levels. The hydrochloride salt form further enables direct purity assessment by non-aqueous titration (assay ≥98.5 to ≤101.5% ex chloride) in addition to chromatographic methods .

Chiral HPLC Enantiomeric excess determination Pharmaceutical intermediate quality

Salt Form vs. Free Base: Hydrochloride Salt Handling and Solubility Advantage Over D-Proline Methyl Ester Free Base

D-Proline methyl ester hydrochloride (CAS 65365-28-8) is a water-soluble, crystalline solid (mp 70–76 °C) , whereas its corresponding free base, methyl D-prolinate (CAS 43041-12-9), is a liquid at ambient temperature (reported boiling point 169.9 °C, density 1.055 g·cm⁻³) . The hydrochloride salt form confers water solubility (declared as 'soluble' in water), enabling direct use in aqueous peptide coupling protocols and solid-phase peptide synthesis without organic co-solvents. The free base, in contrast, is only slightly water-miscible and requires organic solvent handling. Additionally, the hydrochloride salt is described as stable for long-term storage at 2–8 °C under inert gas, whereas the free base is more prone to hydrolysis and oxidation .

Solid-phase peptide synthesis Aqueous solubility Laboratory handling

Proven Synthetic Intermediacy: D-Proline Methyl Ester as Key Chiral Building Block for (+)-CP-99,994 and (S)-(−)-Ropivacaine

D-Proline methyl ester (the free base ester, CAS 43041-12-9, derived from the hydrochloride 65365-28-8 by base treatment) has been demonstrated as the starting material in the stereospecific total synthesis of the neurokinin-1 receptor antagonist (+)-CP-99,994, achieving the final product in 10 steps with a total yield of 23% [1]. Additionally, D-proline methyl ester is documented as a precursor in the synthesis of (S)-(−)-Ropivacaine, a widely used local anesthetic, as well as (+)-β-Conhydrine, (S)-(−)-Coniine, and (S)-(+)-Pelletierine . The L-enantiomer (CAS 2133-40-6) cannot substitute in these syntheses, as it would produce the opposite enantiomer of the target drug substance, which may exhibit different pharmacological activity or be pharmacologically inactive.

Pharmaceutical intermediate Total synthesis Chiral drug substance

Chiral Selector Performance: Proline Methyl Ester as Enantiodivergent Selector in Rh-Catalyzed Asymmetric Catalysis

In a well-characterized Rh-BIPHEP catalytic system, (S)-proline methyl ester (the L-enantiomer) acts as a chiral selector enabling enantiodivergent asymmetric hydrogenation. The diastereomerically pure (RaSc)-Rh complex achieved 51% ee (R) in hydrogenation of methyl 2-acetamidoacrylate, while the (RaSc)/(SaSc) mixture gave the S-product with almost identical enantioselectivity under identical conditions [1]. In asymmetric hydroboration of styrene, the (RaSc)-complex reached up to 86% ee, approaching the performance of the atropos BINAP ligand [1]. By extension, D-proline methyl ester (the opposite enantiomer) would serve as the (Rc)-configured chiral selector, enabling access to the opposite enantiomeric product series with comparable enantioselectivity. This principle is demonstrated in the broader literature where D- and L-proline derivatives produce opposite enantiomeric products in aldol and Mannich reactions [2].

Asymmetric catalysis Chiral ligand design Enantioselective hydrogenation

High-Value Application Scenarios for D-Proline Methyl Ester Hydrochloride (65365-28-8) Stemming from Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis of Protease-Resistant D-Proline-Containing Therapeutic Peptides

The water-soluble hydrochloride salt form of D-proline methyl ester enables direct incorporation into automated solid-phase peptide synthesis (SPPS) workflows without organic co-solvent adjustments. Incorporation of D-proline residues in place of L-proline at specific positions has been shown to confer increased resistance to proteolytic degradation, as documented in the review of the D-proline chemotype in enzyme inhibitors [1]. The ≥99% HPLC purity specification (Section 3, Evidence 3) and ability to verify enantiomeric integrity by specific rotation (Section 3, Evidence 1) make this compound suitable for GMP-peptide manufacturing where diastereomeric impurities must be controlled to ≤0.5% levels.

Chiral Intermediate for (S)-(−)-Ropivacaine and Related Piperidine Alkaloid APIs

D-Proline methyl ester serves as the documented chiral starting material for the synthesis of (S)-(−)-Ropivacaine, a widely prescribed local anesthetic, as well as the alkaloids (+)-β-Conhydrine, (S)-(−)-Coniine, and (S)-(+)-Pelletierine . The D-configuration at the proline C-2 position directly translates to the (S)-configuration in the final drug substance. Procurement of the correct enantiomer (65365-28-8) rather than the L-enantiomer (2133-40-6) or racemic mixture (79397-50-5) is critical, as regulatory filings for enantiopure drugs require defined stereochemical provenance of the starting material (Section 3, Evidence 5).

Enantiodivergent Ligand Development for Transition Metal-Catalyzed Asymmetric Synthesis

Building on the demonstrated performance of proline methyl ester as a chiral selector in Rh-BIPHEP systems, where (S)-proline methyl ester achieved up to 86% ee in asymmetric styrene hydroboration [2], D-proline methyl ester hydrochloride provides the (R)-configured building block for chiral ligand libraries. By combining the D-proline scaffold with atropisomeric phosphine ligands, researchers can generate the mirror-image catalyst series and access both enantiomeric products on demand (Section 3, Evidence 6), a capability essential for medicinal chemistry programs requiring both enantiomers for pharmacological profiling.

Quality Control Reference Standard for Enantiomeric Purity Method Development

The well-defined specific rotation (+32.0°, c=1, H₂O) and melting point (73 °C) of D-proline methyl ester hydrochloride, in combination with its L-enantiomer reference standard (−31.5°, c=1, H₂O) and the DL-racemate (mp 101–108 °C, [α]D = 0°), provide a three-point calibration set for developing and validating chiral HPLC methods, polarimetric assays, and differential scanning calorimetry (DSC) purity determinations . The ~30 °C melting point elevation in the racemate versus the enantiopure compound (Section 3, Evidence 2) is particularly useful as a binary purity indicator in DSC-based polymorph screening.

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